![molecular formula C11H13Cl2NO2 B7468211 2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
2-[(2,5-Dichlorophenoxy)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dichlorophenoxy)methyl]morpholine, also known as DCM or DCMF, is a chemical compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications, including as an insecticide and a fungicide.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dichlorophenoxy)methyl]morpholine involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This leads to an accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. In humans, exposure to this compound can lead to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Prolonged exposure can cause more severe symptoms, including seizures, coma, and death. In animals, exposure to this compound can lead to similar symptoms, as well as muscle tremors and convulsions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2,5-Dichlorophenoxy)methyl]morpholine in lab experiments is its ability to inhibit the growth of microorganisms, making it useful in microbiology research. Additionally, its insecticidal and fungicidal properties make it useful in agriculture research. However, one limitation of using this compound in lab experiments is its toxicity. Careful handling and disposal procedures must be followed to prevent exposure to humans and the environment.
Zukünftige Richtungen
For research on 2-[(2,5-Dichlorophenoxy)methyl]morpholine include the development of new compounds, further understanding of its mechanism of action, and safer methods for using it in agriculture.
Synthesemethoden
The synthesis of 2-[(2,5-Dichlorophenoxy)methyl]morpholine involves the reaction of 2,5-dichlorophenol and morpholine in the presence of a base catalyst. The reaction takes place in a solvent, such as dimethyl sulfoxide, at a high temperature. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, making it a cost-effective method for producing this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dichlorophenoxy)methyl]morpholine has been widely used in scientific research due to its unique structure and properties. It has been shown to have insecticidal and fungicidal properties, making it useful in the agriculture industry. Additionally, this compound has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its ability to inhibit the growth of microorganisms has also made it a useful tool in microbiology research.
Eigenschaften
IUPAC Name |
2-[(2,5-dichlorophenoxy)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c12-8-1-2-10(13)11(5-8)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVNANVWQUSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

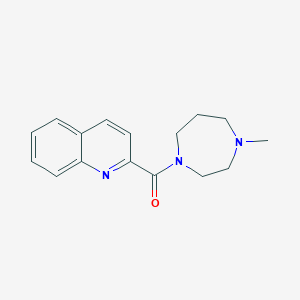
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
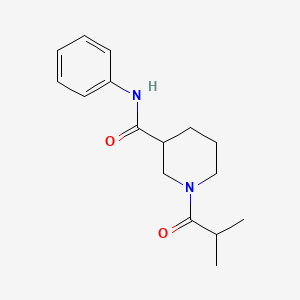
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
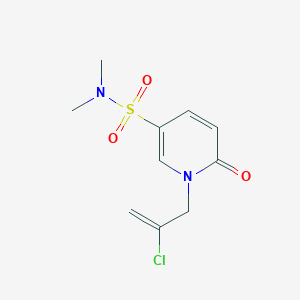


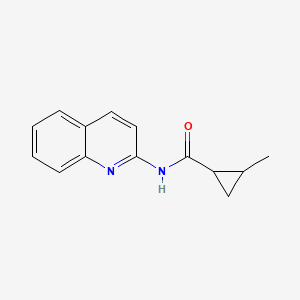
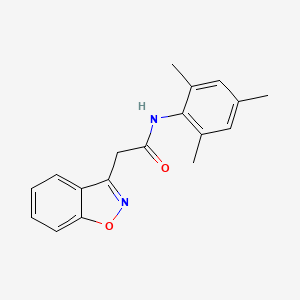
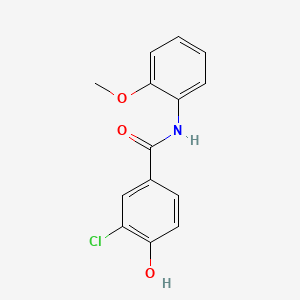
![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)
![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)